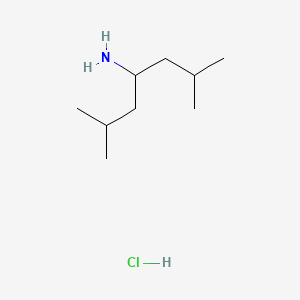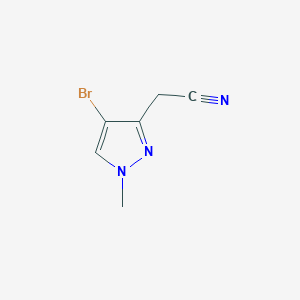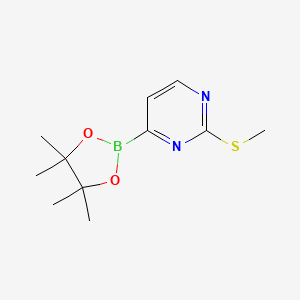![molecular formula C11H14ClNO2 B3230697 {[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid CAS No. 1310238-47-1](/img/structure/B3230697.png)
{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid
Overview
Description
{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid is a chemical compound characterized by the presence of a chloro-substituted phenyl ring, an ethyl group, a methylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid typically involves the following steps:
Formation of the Chloro-Substituted Phenyl Ring: The starting material, 3-chlorobenzene, undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3-chlorophenyl)ethane.
Introduction of the Methylamino Group: The 1-(3-chlorophenyl)ethane is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group, forming 1-(3-chlorophenyl)-ethyl-methylamine.
Formation of the Acetic Acid Moiety: Finally, the compound undergoes a carboxylation reaction with carbon dioxide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of pharmaceutical agents targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of {[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylacetic acid: Similar structure but lacks the ethyl and methylamino groups.
Phenylacetic acid: Lacks the chloro and methylamino groups.
Methylaminoacetic acid: Lacks the chloro-substituted phenyl ring.
Uniqueness
{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-substituted phenyl ring, ethyl group, and methylamino group allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)ethyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13(2)7-11(14)15)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPORNPFGDMVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


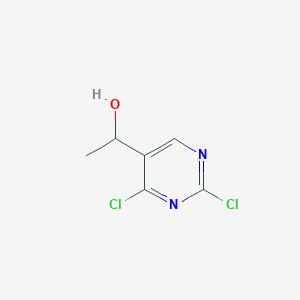
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B3230620.png)
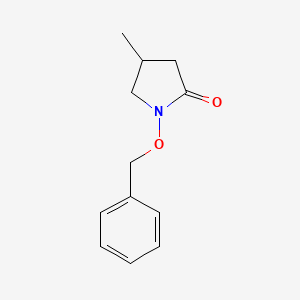
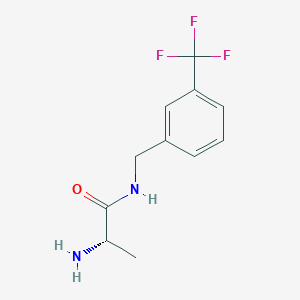
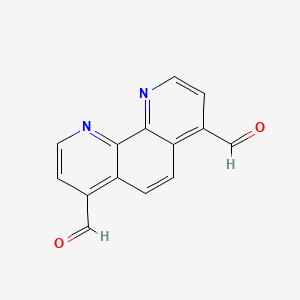
![2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid](/img/structure/B3230646.png)
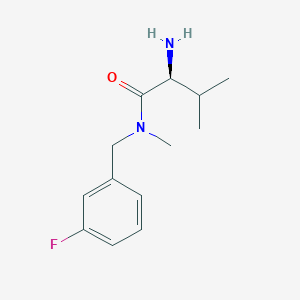
![3-[(Methylcarbamoyl)amino]propanoic acid](/img/structure/B3230658.png)
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

